
Sodium ethylnaphthalenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium ethylnaphthalenesulfonate is an organic compound belonging to the family of naphthalenesulfonates. These compounds are derivatives of sulfonic acid containing a naphthalene functional unit. This compound is primarily used as a surfactant and dispersing agent in various industrial applications due to its ability to reduce surface tension and enhance the solubility of other compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium ethylnaphthalenesulfonate typically involves the sulfonation of ethylnaphthalene. The process begins with the reaction of ethylnaphthalene with sulfuric acid, leading to the formation of ethylnaphthalenesulfonic acid. This intermediate is then neutralized with sodium hydroxide to yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:
- Sulfonation of ethylnaphthalene with concentrated sulfuric acid.
- Neutralization of the resulting sulfonic acid with sodium hydroxide.
- Purification through crystallization or other separation techniques to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Sodium ethylnaphthalenesulfonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of naphthalene derivatives.
Substitution: The sulfonate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of naphthalene derivatives.
Substitution: Formation of various substituted naphthalene compounds.
Scientific Research Applications
Sodium ethylnaphthalenesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and dispersing agent in chemical reactions and formulations.
Biology: Employed in the preparation of biological samples and as a component in buffer solutions.
Medicine: Investigated for its potential use in drug delivery systems and as an excipient in pharmaceutical formulations.
Industry: Widely used in the production of detergents, emulsifiers, and other industrial products
Mechanism of Action
The mechanism of action of sodium ethylnaphthalenesulfonate is primarily based on its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better dispersion and solubilization of other compounds. This property is particularly useful in industrial applications where uniform distribution of components is essential .
Molecular Targets and Pathways: this compound interacts with various molecular targets, including hydrophobic and hydrophilic surfaces, enhancing the solubility and stability of compounds in solution. It also facilitates the formation of micelles, which can encapsulate hydrophobic molecules, improving their solubility in aqueous environments .
Comparison with Similar Compounds
- Sodium 2-naphthalenesulfonate
- Sodium naphthalene-1-sulfonate
- Sodium polynaphthalenesulfonate
Comparison: Sodium ethylnaphthalenesulfonate is unique due to its ethyl group, which imparts distinct properties compared to other naphthalenesulfonates. For instance, sodium 2-naphthalenesulfonate and sodium naphthalene-1-sulfonate lack the ethyl group, resulting in different solubility and surfactant characteristics. Sodium polynaphthalenesulfonate, on the other hand, is a polymeric compound with multiple sulfonate groups, offering higher molecular weight and different applications .
Properties
CAS No. |
125329-00-2 |
|---|---|
Molecular Formula |
C12H11NaO3S |
Molecular Weight |
258.27 g/mol |
IUPAC Name |
sodium;4-ethylnaphthalene-2-sulfonate |
InChI |
InChI=1S/C12H12O3S.Na/c1-2-9-7-11(16(13,14)15)8-10-5-3-4-6-12(9)10;/h3-8H,2H2,1H3,(H,13,14,15);/q;+1/p-1 |
InChI Key |
BDNOYHFGPFCGRE-UHFFFAOYSA-M |
Canonical SMILES |
CCC1=CC(=CC2=CC=CC=C21)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


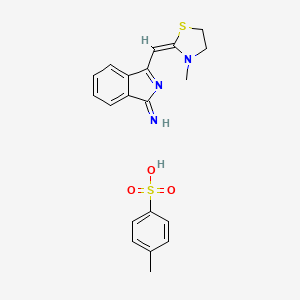

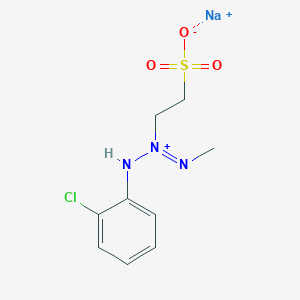
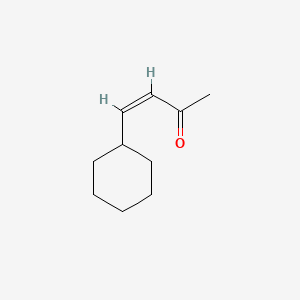
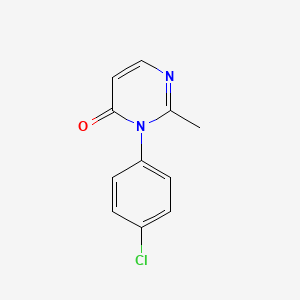


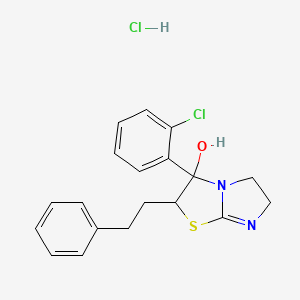
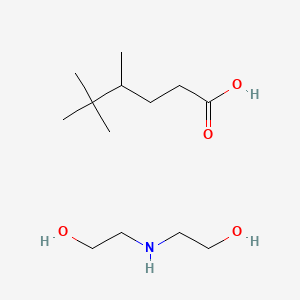

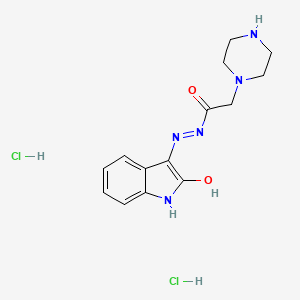
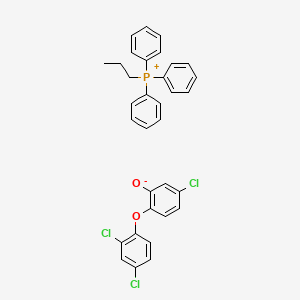
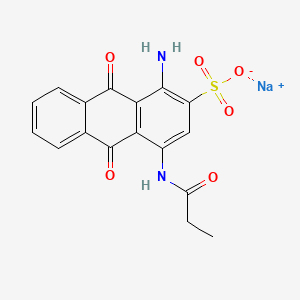
![1-[4-(Hydroxymethyl)-2,5-dihydrothiophen-2-yl]-5-methyl-pyrimidine-2,4-dione](/img/structure/B12693953.png)
